

# Commercial Availability and Technical Profile of 6-Bromo-3-cyano-4-azaindole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B597896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

6-Bromo-3-cyano-4-azaindole, systematically known as **6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile**, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, the 4-azaindole core, is recognized as a privileged scaffold in the development of kinase inhibitors. Azaindoles are bioisosteres of indoles and purines, and the nitrogen atom in the pyridine ring can enhance hydrogen bonding capabilities and improve physicochemical properties, making them attractive candidates for targeting ATP-binding sites of kinases.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic approaches, and potential biological applications of 6-Bromo-3-cyano-4-azaindole.

## Commercial Availability

6-Bromo-3-cyano-4-azaindole is available from several chemical suppliers, typically synthesized for research and development purposes. The compound is most commonly identified by its CAS Number: 1260386-78-4. Below is a summary of its availability from select vendors.

| Supplier                | Catalog Number   | Purity | Quantity                 |
|-------------------------|------------------|--------|--------------------------|
| BLD Pharmatech          | BD217091         | 97%    | 100 mg, 250 mg, 1 g      |
| Hözel Diagnostika       | BLDP-BD217091-1g | 97%    | 100 mg, 250 mg, 1 g      |
| Shanghai Amole Chemical | AC-59691         | >95%   | 100 mg, 250 mg, 1 g, 5 g |

## Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 6-Bromo-3-cyano-4-azaindole is provided below.

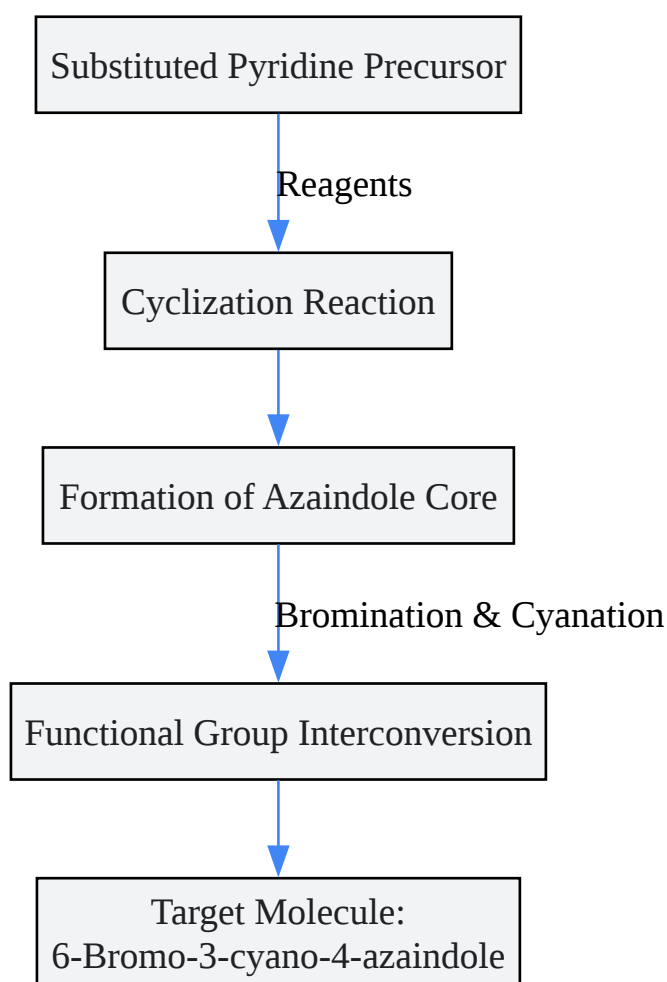
| Property                 | Value  | Reference |
|--------------------------|--|-----------|
| Systematic Name          | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | N/A       |
| CAS Number               | 1260386-78-4                                     | N/A       |
| Molecular Formula        | C <sub>8</sub> H <sub>4</sub> BrN <sub>3</sub>   | N/A       |
| Molecular Weight         | 222.04 g/mol                                     | N/A       |
| Appearance               | Solid  | [4]       |
| Purity                   | Typically ≥97%                                   | N/A       |
| Hazard Statements        | H302 (Harmful if swallowed)                      | N/A       |
| Precautionary Statements | P261, P280, P305+P351+P338                       | [4]       |

## Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-3-cyano-4-azaindole is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related azaindole derivatives. A plausible approach involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization. One potential

synthetic route could start from a substituted pyridine precursor, such as 3-amino-4-picoline, which can undergo condensation with a suitable reagent to form the fused pyrrole ring.

A generalized synthetic workflow for related 6-azaindoles is depicted below. This often involves a multi-step process including cyclization and subsequent functional group manipulations.



[Click to download full resolution via product page](#)

Generalized synthetic workflow for 6-Bromo-3-cyano-4-azaindole.

## Potential Biological Applications and Experimental Protocols

The 4-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [1][2] Derivatives of this scaffold have been investigated as inhibitors of various kinases,

including c-Met and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer cell proliferation, survival, and angiogenesis.[5][6][7]

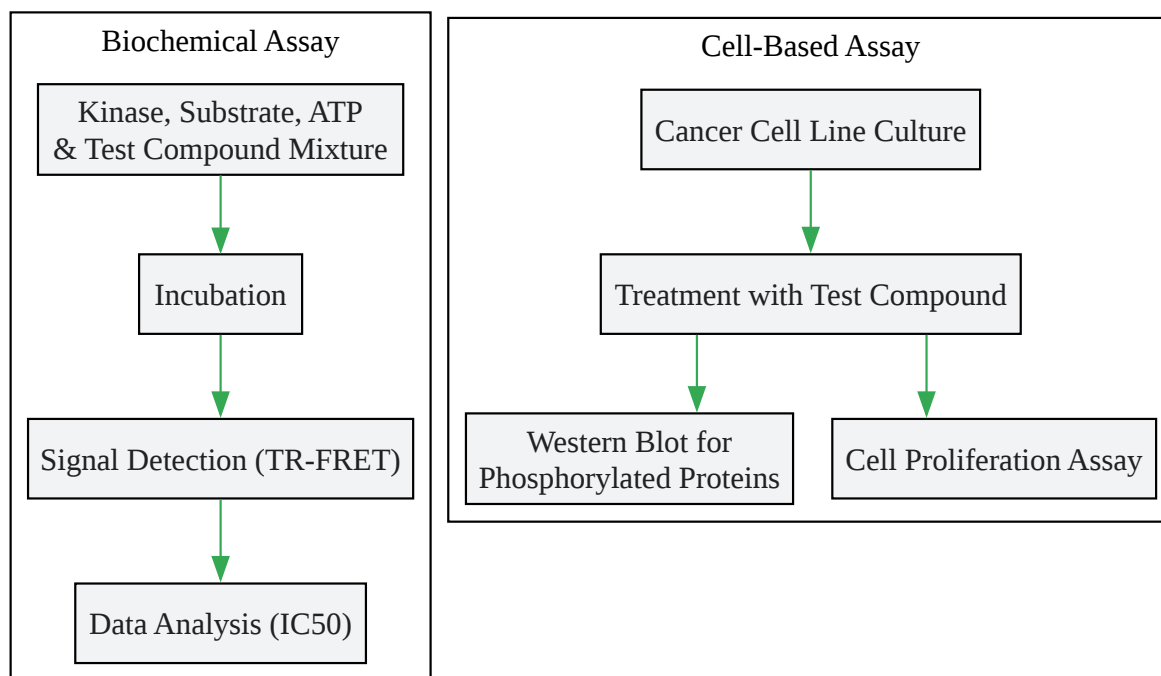
## Kinase Inhibition Assays

The inhibitory activity of 6-Bromo-3-cyano-4-azaindole against specific kinases can be evaluated using various biochemical and cellular assays. A common method is the LanthaScreen™ TR-FRET kinase inhibition assay.

### Experimental Protocol: LanthaScreen™ TR-FRET Kinase Inhibition Assay

- Reagent Preparation:
  - Prepare a series of dilutions of 6-Bromo-3-cyano-4-azaindole in the appropriate assay buffer.
  - Prepare a solution containing the target kinase (e.g., c-Met or FGFR), a fluorescently labeled substrate, and ATP at a concentration close to its  $K_m$  value.
- Assay Procedure:
  - In a 384-well plate, add the serially diluted test compound.
  - Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.
- Incubation:
  - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
- Signal Detection:
  - Stop the reaction and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The amount of product formed is proportional to the FRET signal.
- Data Analysis:
  - Calculate the percentage of inhibition relative to a control without the inhibitor.

- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

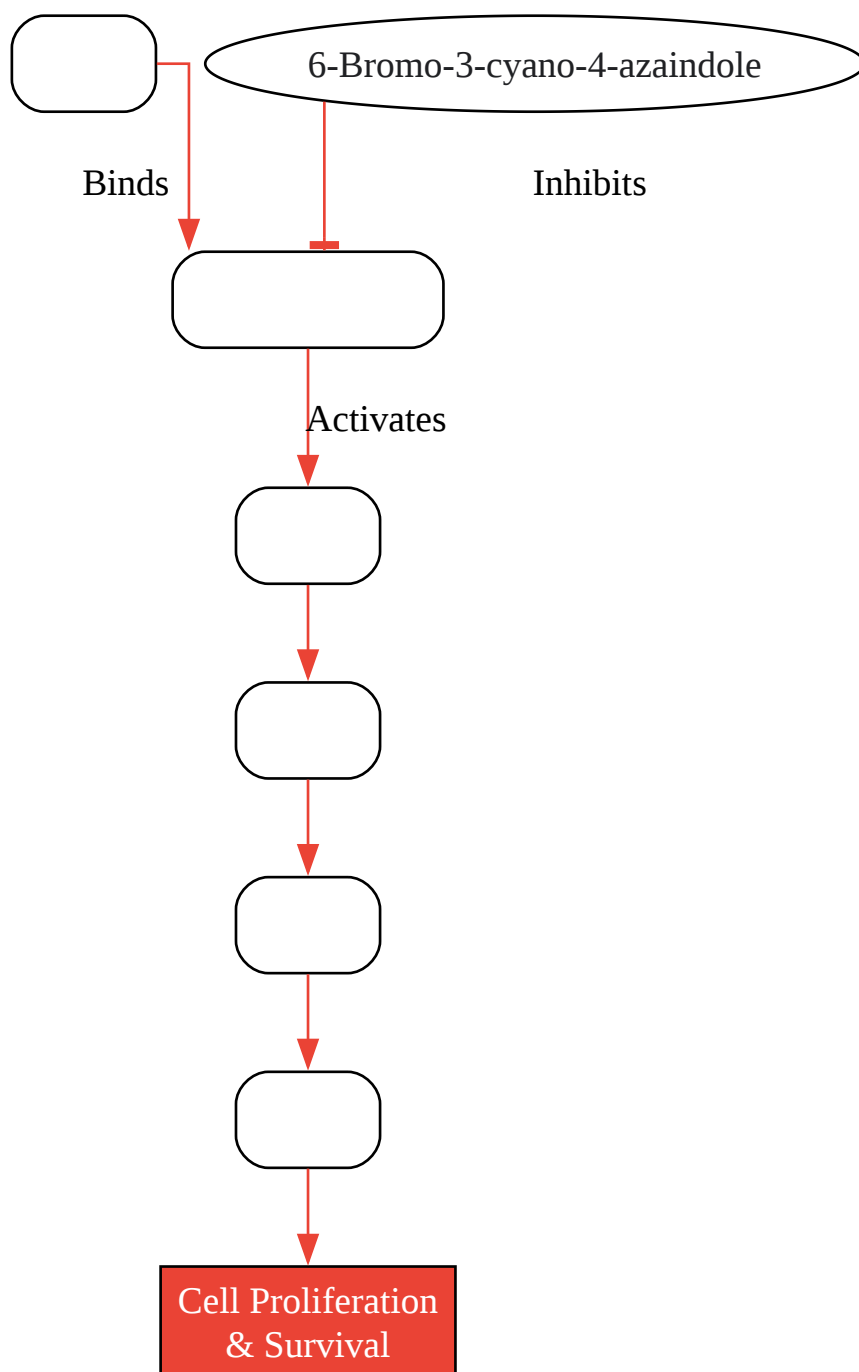


[Click to download full resolution via product page](#)

General experimental workflow for kinase inhibitor evaluation.

## c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers. 4-Azaindole derivatives have been designed to inhibit c-Met kinase activity, thereby blocking downstream signaling.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 6-Bromo-3-cyano-4-azaindole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597896#commercial-availability-of-6-bromo-3-cyano-4-azaindole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)